5-fluoro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
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Overview
Description
5-fluoro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the pyrrolopyridine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves the reaction of 5-fluoro-1H-pyrrolo[2,3-b]pyridine with methoxy-substituted reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a fully saturated pyrrolopyridine .
Scientific Research Applications
5-fluoro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer properties, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs).
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to reduced cell proliferation and increased apoptosis in cancer cells. The pathways involved include the RAS–MEK–ERK and PI3K–Akt signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1H-pyrrolo[2,3-b]pyridin-2-one: Another pyrrolopyridine derivative with similar structural features.
5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Uniqueness
5-fluoro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy and fluoro substituents contribute to its potency as an FGFR inhibitor, making it a valuable compound in cancer research .
Properties
Molecular Formula |
C8H7FN2O2 |
---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
5-fluoro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H7FN2O2/c1-13-8-5(9)2-4-3-6(12)10-7(4)11-8/h2H,3H2,1H3,(H,10,11,12) |
InChI Key |
CDCMYADFLGLASP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CC(=O)NC2=N1)F |
Origin of Product |
United States |
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